2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate
Description
2,6-Dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate (CAS: 330957-30-7) is a synthetic organic compound with the molecular formula C₂₃H₂₁NO₅ and a molecular weight of 391.423 g/mol. Its structure features a tetrahydrobenzo[h]quinolinone core substituted with a 2,6-dimethoxyphenyl acetate group at the 4-position. While its specific applications remain underexplored in the provided literature, structural analogs suggest possible relevance in medicinal chemistry, particularly in anticancer research.
Properties
IUPAC Name |
[2,6-dimethoxy-4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-13(25)29-23-19(27-2)10-15(11-20(23)28-3)18-12-21(26)24-22-16-7-5-4-6-14(16)8-9-17(18)22/h4-11,18H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBXPHFAPGPQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387162 | |
| Record name | AC1MEQVE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-00-6 | |
| Record name | AC1MEQVE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxylation can be achieved through the methylation of hydroxyl groups using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,6-Dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Core Heterocycles: The target compound’s tetrahydrobenzo[h]quinolinone core distinguishes it from sulfur-containing analogs like tetrahydrobenzo[b]thiophenes and linear quinolinecarboxylates . The fused bicyclic system may enhance rigidity and π-π stacking interactions compared to monocyclic systems.
Functional Group Diversity : Unlike sulfamoyl-bearing compounds , the target lacks polar sulfonamide groups, which could reduce water solubility but improve membrane permeability.
Key Insights :
- Synthetic Complexity: The target compound’s synthesis likely involves challenging cyclization steps to form the benzo[h]quinolinone core, contrasting with simpler thiourea cyclizations in tetrahydrobenzo[b]thiophenes .
Critical Analysis :
- However, structurally related tetrahydrobenzo[b]thiophenes exhibit antitumor activity via pyrimidine-mediated pathways , suggesting a plausible direction for future studies.
- Quinolinecarboxylates and sulfamoyl derivatives are often explored as kinase or enzyme inhibitors, implying that the target’s quinolinone core could be modified for similar applications.
Biological Activity
2,6-Dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure with a phenyl acetate moiety and a tetrahydrobenzo[h]quinoline derivative. Its molecular formula is , and it has a molecular weight of approximately 344.37 g/mol. The presence of methoxy groups contributes to its lipophilicity and potential bioactivity.
2. Antimalarial Activity
A related class of compounds has demonstrated significant antimalarial effects. For instance, derivatives targeting Leishmania major pteridine reductase 1 (Lm-PTR1) exhibited in vitro antipromastigote and antiamastigote activities superior to standard treatments like miltefosine . Although direct studies on the acetate derivative are scarce, its structural similarities suggest potential efficacy against malaria.
3. Antitubercular Activity
Tetrahydrobenzo[h]quinoline derivatives have also been evaluated for their antitubercular properties. Compounds in this class have shown activity against Mycobacterium tuberculosis , including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating significant potential for further development .
4. Cytotoxicity and Selectivity
In vitro cytotoxicity tests have indicated that some derivatives possess high selectivity indices, suggesting they are less harmful to mammalian cells while effectively targeting pathogens . This selectivity is crucial for therapeutic applications.
Case Studies
The biological activity of these compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes in pathogen metabolism.
- Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain structures may interfere with DNA or RNA synthesis within pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
